Chloropentafluoroacetone monohydrate
Overview
Description
Chloropentafluoroacetone monohydrate is a chemical compound with the molecular formula C3ClF5O2 and a molecular weight of 182.47 g/mol. It is a clear liquid with a density of 1.73 g/cm³ and a boiling point of 40.6°C at 760 mmHg. This compound is known for its high reactivity and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloropentafluoroacetone monohydrate can be synthesized through the reaction of chloroform with hydrogen fluoride in the presence of a strong acid catalyst. The reaction conditions typically involve low temperatures and controlled pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves continuous monitoring and adjustments to maintain the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Chloropentafluoroacetone monohydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reactions often use nucleophiles like halides or amines under specific conditions.
Major Products Formed:
Oxidation: Produces chloropentafluoroacetone derivatives with higher oxidation states.
Reduction: Results in the formation of reduced chloropentafluoroacetone derivatives.
Substitution: Leads to the formation of various substituted chloropentafluoroacetone compounds.
Scientific Research Applications
Chloropentafluoroacetone monohydrate is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which chloropentafluoroacetone monohydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and influencing their reactivity. It also participates in various biochemical pathways, affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Chloropentafluoroacetone monohydrate is unique compared to other similar compounds due to its high fluorine content and reactivity. Similar compounds include:
Pentafluoropropionic acid: Similar structure but different functional groups.
Trifluoroacetic acid: Lower fluorine content and different reactivity profile.
Perfluorooctanoic acid: Higher molecular weight and different applications.
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Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-one;methane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3ClF5O.5CH4/c2*4-2(5,6)1(10)3(7,8)9;;;;;/h;;5*1H4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLAMJAJQFBNAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.C.C.C.C.C(=O)(C(F)(F)F)C(F)(F)Cl.C(=O)(C(F)(F)F)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2F10O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70990101 | |
Record name | 1-Chloro-1,1,3,3,3-pentafluoropropan-2-one--methane (2/5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6984-99-2 | |
Record name | 2-Propanone, chloropentafluoro-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006984992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,1,3,3,3-pentafluoropropan-2-one--methane (2/5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70990101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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